2-Hydroxyoctadecanoyl chloride
Description
2-Hydroxyoctadecanoyl chloride (C₁₈H₃₅ClO₂) is a long-chain fatty acid derivative characterized by a hydroxyl group (-OH) at the second carbon and a reactive acyl chloride (-COCl) at the terminal carboxyl group. This compound is synthesized via the reaction of 2-hydroxyoctadecanoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which replaces the hydroxyl of the carboxylic acid with chlorine. The hydroxyl group at the β-position introduces steric and electronic effects, influencing its reactivity and applications in organic synthesis, particularly in the preparation of esters, amides, or surfactants. Its amphiphilic nature allows it to act as a precursor in lipid-based drug delivery systems or polymer modifications .
Properties
IUPAC Name |
2-hydroxyoctadecanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(20)18(19)21/h17,20H,2-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORGEIMBLGBMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40847133 | |
| Record name | 2-Hydroxyoctadecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40847133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917764-58-0 | |
| Record name | 2-Hydroxyoctadecanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40847133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyoctadecanoyl chloride can be synthesized through the reaction of 2-hydroxyoctadecanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:
C18H36O3+SOCl2→C18H35ClO2+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of 2-hydroxyoctadecanoyl chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyoctadecanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-hydroxyoctadecanoic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform, toluene
Catalysts: Pyridine, triethylamine
Major Products
Amides: Formed by reaction with amines
Esters: Formed by reaction with alcohols
Thioesters: Formed by reaction with thiols
Scientific Research Applications
Organic Synthesis
2-Hydroxyoctadecanoyl chloride serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo substitution reactions allows for the formation of various derivatives:
- Amides: Formed by reaction with amines.
- Esters: Formed by reaction with alcohols.
- Thioesters: Formed by reaction with thiols.
This reactivity makes it a valuable tool for chemists aiming to create functionalized compounds for further research or industrial applications.
Material Science
In material science, 2-hydroxyoctadecanoyl chloride is utilized in the preparation of functionalized polymers and surfactants. These materials can exhibit enhanced properties such as improved stability, solubility, and surface activity, making them suitable for applications in coatings, adhesives, and emulsifiers.
Biochemistry
The compound is employed in the synthesis of bioactive lipids and ceramides, which are essential components in cell signaling and membrane structure. For instance, its derivatives can be used to study lipid metabolism and cellular processes related to health and disease .
Case Study 1: Synthesis of Bioactive Lipids
Research has demonstrated that 2-hydroxyoctadecanoyl chloride can be used to synthesize specific bioactive lipids that play critical roles in cell signaling pathways. For example, the incorporation of this compound into lipid structures has been shown to influence cellular responses to external stimuli, highlighting its importance in pharmacological studies .
Case Study 2: Development of Functionalized Polymers
A study investigated the use of 2-hydroxyoctadecanoyl chloride in creating polymeric materials with tailored properties for biomedical applications. The resulting polymers exhibited enhanced biocompatibility and mechanical strength, making them suitable candidates for drug delivery systems.
Data Tables
Table 1: Summary of Reactions Involving 2-Hydroxyoctadecanoyl Chloride
| Reaction Type | Nucleophile Used | Product Type |
|---|---|---|
| Substitution | Amines | Amides |
| Substitution | Alcohols | Esters |
| Substitution | Thiols | Thioesters |
| Hydrolysis | Water | 2-Hydroxyoctadecanoic acid + HCl |
Table 2: Applications in Material Science
| Application Area | Description |
|---|---|
| Coatings | Enhanced durability and weather resistance |
| Adhesives | Improved adhesion properties |
| Emulsifiers | Stabilization of emulsions in food and cosmetic products |
Mechanism of Action
The mechanism of action of 2-hydroxyoctadecanoyl chloride involves its reactivity towards nucleophiles. The chloride group is a good leaving group, making the compound highly reactive in substitution reactions. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2-Hydroxyoctadecanoyl chloride belongs to the broader class of hydroxy-substituted acyl chlorides. Below is a comparative analysis with structurally related compounds:
| Compound | Structure | Reactivity | Applications | Key Differences |
|---|---|---|---|---|
| 2-Hydroxyoctadecanoyl chloride | C₁₈ chain, -OH at C2, -COCl terminus | High reactivity due to acyl chloride; β-OH enhances polarity and H-bonding | Surfactants, polymer modification, drug delivery | Unique combination of long hydrocarbon chain and β-hydroxyl |
| Stearoyl chloride | C₁₈ chain, no hydroxyl group, -COCl | High reactivity (acyl chloride) but less polar | Lubricants, plasticizers, ester synthesis | Lack of hydroxyl group reduces polarity and H-bonding capacity |
| 2-Hydroxyhexadecanoyl chloride | C₁₆ chain, -OH at C2, -COCl | Similar reactivity to C₁₈ analogue but shorter chain | Cosmetic emulsifiers, shorter-chain lipid synthesis | Reduced hydrophobicity due to shorter chain length |
| Palmitoyl chloride | C₁₆ chain, no hydroxyl group, -COCl | High reactivity but lower solubility in polar solvents | Detergents, coatings | Absence of hydroxyl limits interactions with polar substrates |
Reactivity and Stability
- 2-Hydroxyoctadecanoyl chloride exhibits higher hydrolytic sensitivity compared to non-hydroxylated analogues (e.g., stearoyl chloride) due to the polar hydroxyl group, which attracts moisture and accelerates decomposition .
- In contrast, anthocyanins like Callistephin chloride (, Fig. 1A) contain chloride as a counterion in glycosidic structures rather than a reactive acyl group. These are stable in acidic conditions but decompose in neutral/basic environments, unlike 2-hydroxyoctadecanoyl chloride, which reacts vigorously with nucleophiles (e.g., water, alcohols) .
Biological Activity
2-Hydroxyoctadecanoyl chloride, a derivative of fatty acids, has garnered attention in biochemical research due to its potential biological activities. This compound is primarily utilized in synthetic organic chemistry and biochemistry, particularly in the synthesis of various bioactive molecules. This article explores the biological activity of 2-hydroxyoctadecanoyl chloride, highlighting its mechanisms, applications, and relevant research findings.
2-Hydroxyoctadecanoyl chloride is characterized by its hydroxyl group at the second carbon of an octadecanoic acid chain, which significantly influences its reactivity and biological interactions. The structure can be represented as follows:
This compound is often used as an acylating agent in various chemical reactions, particularly in the formation of amides and esters.
Mechanisms of Biological Activity
Research indicates that 2-hydroxyoctadecanoyl chloride exhibits several biological activities, primarily through its interaction with cellular membranes and proteins. The following mechanisms have been observed:
- Lipid Metabolism Modulation : It has been shown to influence lipid metabolism pathways, particularly through the action of enzymes involved in fatty acid oxidation and synthesis.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially affecting bacterial cell membranes.
Synthesis and Evaluation
A study conducted by researchers synthesized 2-hydroxyoctadecanoyl chloride and evaluated its biological activity. The findings indicated that this compound could effectively alter membrane fluidity and permeability in bacterial cells, which could lead to cell lysis under certain conditions .
Antimicrobial Activity
In a recent investigation into the antimicrobial properties of 2-hydroxyoctadecanoyl chloride, it was found to exhibit significant activity against various Gram-positive and Gram-negative bacteria. The study highlighted its potential as a natural preservative or therapeutic agent in combating bacterial infections .
Interaction with Enzymes
Another critical aspect of 2-hydroxyoctadecanoyl chloride's biological activity involves its interaction with specific enzymes. For instance, it has been shown to act as a substrate for 2-hydroxyacyl-CoA lyase, facilitating the cleavage of fatty acyl-CoA derivatives into smaller carbon chains . This enzymatic reaction is crucial for metabolic pathways involving fatty acids.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
